

A Comparative Analysis of Polymerization Kinetics: N,N-Diallylformamide vs. Vinylformamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N,N-Diallylformamide*

CAS No.: 18889-09-3

Cat. No.: B094224

[Get Quote](#)

A Technical Guide for Researchers in Polymer Science and Drug Development

In the realm of hydrophilic polymers, both poly(**N,N-diallylformamide**) (PDAF) and poly(vinylformamide) (PVFA) serve as important precursors to functional polymers, particularly for creating cationic polymers used in numerous biomedical and pharmaceutical applications. The kinetics of their polymerization, however, diverge significantly due to fundamental differences in their monomer structures. This guide provides an in-depth comparison of the polymerization kinetics of **N,N-Diallylformamide** (DAF) and vinylformamide (VFA), offering insights into their reaction mechanisms, rates, and the practical implications for polymer synthesis.

Mechanistic Divergence: A Tale of Two Polymerization Pathways

The most striking difference between the polymerization of DAF and VFA lies in their fundamental mechanisms. VFA undergoes a classical free-radical chain polymerization, while

DAF polymerizes via a more complex cyclopolymerization mechanism.

Vinylformamide: Classic Free-Radical Polymerization

The polymerization of VFA follows the well-established three stages of free-radical polymerization: initiation, propagation, and termination.[1] A free-radical initiator, such as azobisisobutyronitrile (AIBN), generates initial radicals that react with VFA monomers to initiate the polymer chain. The chain then propagates by the sequential addition of VFA monomers. Termination typically occurs through bimolecular combination or disproportionation of two growing polymer radicals.

A notable characteristic of VFA polymerization, particularly in bulk or concentrated solutions, is the pronounced "gel effect" or autoacceleration.[1][2] This phenomenon arises from an increase in viscosity of the polymerization medium, which slows down the diffusion-controlled termination reactions. The propagation reaction, being less affected by viscosity, continues at a relatively constant rate, leading to a rapid increase in the overall polymerization rate and molecular weight.[1]

N,N-Diallylformamide: The Intricacies of Cyclopolymerization

In contrast to the linear chain growth of VFA, DAF, a non-conjugated diene, polymerizes through an alternating intramolecular and intermolecular addition sequence known as cyclopolymerization. This process leads to the formation of a polymer backbone containing five- or six-membered rings. The generally accepted mechanism involves the attack of an initiator radical on one of the allyl groups to form a radical, which then undergoes an intramolecular cyclization to form a cyclic radical. This cyclic radical then propagates by reacting with another DAF monomer.

Theoretical studies on similar diallyl monomers suggest that the cyclization step is kinetically favored over simple intermolecular propagation of the uncyclized radical. For instance, in the case of N,N-diallylamine, the activation barrier for cyclization is comparable to that of homopolymerization, while for N,N-dimethyl-N,N-diallylammonium, cyclization is significantly more facile.[3] This preference for cyclization is a key factor governing the kinetics and the final polymer structure of DAF.

A Quantitative Look at Polymerization Kinetics

While a direct, side-by-side quantitative comparison is challenging due to the limited availability of specific kinetic data for DAF, we can analyze the available data for VFA to understand its reactivity and compare it conceptually with the expected behavior of DAF.

Kinetic Parameters for Vinylformamide Polymerization

The free-radical polymerization of VFA has been studied in detail, and key kinetic parameters have been determined. These parameters provide valuable information about the rates of the individual steps in the polymerization process.

Kinetic Parameter	Value	Conditions	Reference
$k_p/kt^{0.5}$	Varies with temperature and solvent	Bulk and aqueous solution	[1]
$0.45 L^{0.5} mol^{-0.5} s^{-0.5}$	50 °C, bulk	[1]	
$0.62 L^{0.5} mol^{-0.5} s^{-0.5}$	60 °C, bulk	[1]	
$0.83 L^{0.5} mol^{-0.5} s^{-0.5}$	70 °C, bulk	[1]	
Activation Energy of Propagation (E_p)	36.9 kJ/mol	-	[2]
Activation Energy of Termination (E_t)	144.7 kJ/mol	-	[2]

The ratio $k_p/kt^{0.5}$ is a crucial parameter that influences the overall rate of polymerization. The temperature dependence of this ratio for VFA indicates an increase in the polymerization rate with increasing temperature, as expected. The activation energies for propagation and termination further quantify this temperature dependence.

Inferences on the Kinetics of N,N-Diallylformamide Polymerization

Direct experimental determination of the individual rate constants for the complex cyclopolymerization of DAF is less common in the literature. However, we can infer some kinetic characteristics based on the mechanism:

- **Rate of Polymerization:** The overall rate of polymerization for DAF is generally expected to be lower than that of VFA under similar conditions. This is because the cyclopolymerization mechanism involves an additional intramolecular cyclization step, which can have a higher activation energy barrier compared to the simple propagation of a vinyl monomer. Furthermore, the steric hindrance from the two allyl groups can reduce the rate of intermolecular propagation.
- **Activation Energy:** The overall activation energy for DAF polymerization will be a composite of the activation energies for initiation, intermolecular propagation, intramolecular cyclization, and termination. The relative magnitudes of these will determine the overall temperature sensitivity of the polymerization.
- **Molecular Weight:** The molecular weight of the resulting PDAF will be influenced by the competition between intermolecular propagation and chain transfer reactions.

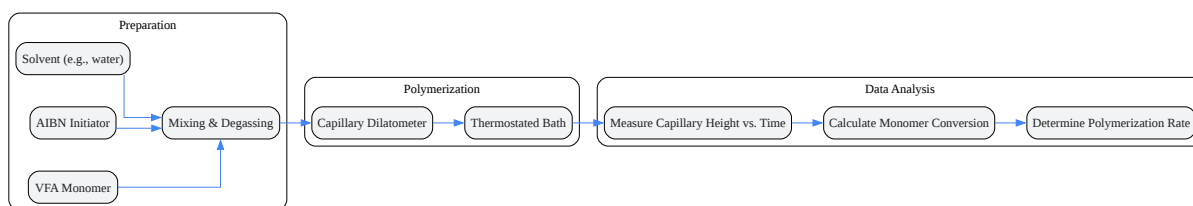
Experimental Protocols for Kinetic Analysis

To empirically compare the polymerization kinetics of DAF and VFA, well-defined experimental protocols are essential. The following outlines methodologies for monitoring the polymerization of each monomer.

Monitoring Vinylformamide Polymerization Kinetics via Dilatometry

Dilatometry is a classical and effective method for following the progress of polymerization by measuring the volume contraction that occurs as the monomer is converted to the denser polymer.

Experimental Workflow:



[Click to download full resolution via product page](#)

VFA Polymerization Kinetics Workflow

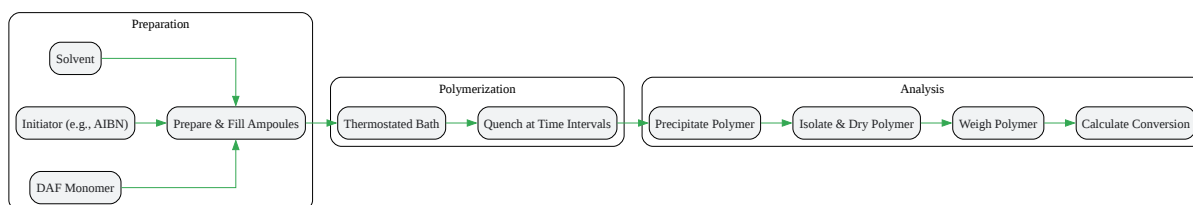
Step-by-Step Protocol:

- **Preparation:** A precise amount of VFA, AIBN, and solvent (if applicable) are mixed in a flask. The solution is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit free-radical polymerization.
- **Filling the Dilatometer:** The degassed solution is carefully transferred to a capillary dilatometer, ensuring no air bubbles are introduced.
- **Equilibration:** The dilatometer is placed in a thermostated water bath at the desired reaction temperature to allow the contents to reach thermal equilibrium.
- **Measurement:** The initial height of the liquid in the capillary is recorded. As the polymerization proceeds, the volume of the solution decreases, causing the liquid level in the capillary to drop. The height is recorded at regular time intervals.
- **Calculation:** The monomer conversion at each time point is calculated from the change in volume, using the known densities of the monomer and polymer. The rate of polymerization can then be determined from the slope of the conversion versus time plot.

Monitoring N,N-Diallylformamide Polymerization Kinetics via Gravimetry

Due to the potential for changes in the cyclization-to-propagation ratio with conversion, a more direct method like gravimetry is suitable for determining the overall polymerization rate of DAF.

Experimental Workflow:



[Click to download full resolution via product page](#)

DAF Polymerization Kinetics Workflow

Step-by-Step Protocol:

- **Preparation:** A stock solution of DAF and initiator in a suitable solvent is prepared.
- **Ampoule Filling:** The solution is distributed into several glass ampoules, which are then sealed under vacuum or an inert atmosphere after degassing.
- **Polymerization:** The ampoules are placed in a thermostated bath at the desired temperature.
- **Sampling:** At predetermined time intervals, an ampoule is removed from the bath and the polymerization is quenched, typically by rapid cooling and exposure to air.

- **Isolation and Quantification:** The contents of the ampoule are poured into a non-solvent (e.g., diethyl ether) to precipitate the polymer. The precipitated polymer is then filtered, dried to a constant weight, and weighed.
- **Calculation:** The monomer conversion is calculated from the mass of the polymer obtained and the initial mass of the monomer. Plotting conversion versus time allows for the determination of the polymerization rate.

Concluding Remarks for the Practicing Scientist

The choice between DAF and VFA for the synthesis of functional polymers will depend on the desired final polymer architecture and the required polymerization characteristics.

- Vinylformamide offers a more straightforward and generally faster polymerization process, yielding linear, water-soluble polymers. Its kinetics are well-described by classical free-radical polymerization models, but the potential for a strong gel effect must be considered and controlled, especially in bulk polymerizations.
- **N,N-Diallylformamide**, on the other hand, provides access to polymers with a unique cyclic backbone structure resulting from its cyclopolymerization mechanism. This process is inherently more complex and generally slower than the polymerization of VFA. The resulting polymer properties will be highly dependent on the efficiency of the cyclization step.

For researchers and drug development professionals, understanding these kinetic differences is paramount for designing and controlling the synthesis of well-defined polymers with tailored properties for specific applications. The experimental protocols outlined provide a starting point for the quantitative investigation and comparison of these two important monomers. Further research to elucidate the specific rate constants for DAF cyclopolymerization would be highly valuable to the polymer science community.

References

- Gu, A. L., et al. (2001). Kinetics and modeling of free radical polymerization of N-vinylformamide. *Polymer*, 42(7), 3077-3086.
- ResearchGate. (n.d.). Kinetics and modeling of free radical polymerization of N-vinylformamide. Retrieved from [[Link](#)]

- Beuermann, S., et al. (2003). Termination Kinetics of N-Vinyl Formamide Radical Polymerization in Aqueous Solution. *Macromolecular Chemistry and Physics*, 204(10), 1338-1346.
- TSI Journals. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. Retrieved from [[Link](#)]
- YouTube. (2021). Linear Step Polymerization: MW Control, MW Distribution, Kinetics. Retrieved from [[Link](#)]
- PMC. (n.d.). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Retrieved from [[Link](#)]
- RSC Publishing. (n.d.). RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). N-Vinylformamide — Syntheses and Chemistry of a Multifunctional Monomer. Retrieved from [[Link](#)]
- polen.itu.edu.tr. (2008). CONTROLLED SYNTHESIS OF VINYL AMINE POLYMERS BY RAFT TECHNIQUE. Retrieved from [[Link](#)]
- RSC Publishing. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Retrieved from [[Link](#)]
- Wiley Online Library. (2023). Evaluation of Biocompatible Films using Copolymers of N-Vinylbenzamide with Cationic Moieties by Hydrolysis of N-Vinylformamide. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Termination Kinetics of N -Vinyl Formamide Radical Polymerization in Aqueous Solution. Retrieved from [[Link](#)]
- ACS Publications. (2004). A Theoretical Study on the Mechanism of the Cyclopolymerization of Diallyl Monomers. Retrieved from [[Link](#)]
- The Royal Society of Chemistry. (n.d.). Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-

Isopr -. Retrieved from [[Link](#)]

- PMC. (2023). Dimethylformamide Impurities as Propylene Polymerization Inhibitor. Retrieved from [[Link](#)]
- ScienceDirect. (1994). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Retrieved from [[Link](#)]
- MDPI. (2021). Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). Retrieved from [[Link](#)]
- University of California, Berkeley. (2001). Chemical Engineering 160/260 Polymer Science and Engineering Lecture 8 - Overall and Local Composition In Copolymers. Retrieved from [[Link](#)]
- MDPI. (2023). Homo- and Copolymer Hydrogels Based on N-Vinylformamide: An Investigation of the Impact of Water Structure on Controlled Release. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Cyclopolymerization mechanism for difunctional monomers. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Cyclopolymerization of N,N'-Bis(phenylsulfonyl)-N,N'-divinylethylenediamine and the Related Monomer. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. csl.isc.irk.ru](http://1.csl.isc.irk.ru) [csl.isc.irk.ru]
- [2. researchgate.net](http://2.researchgate.net) [researchgate.net]
- [3. Making sure you're not a bot!](http://3.Making sure you're not a bot!) [elib.uni-stuttgart.de]

- To cite this document: BenchChem. [A Comparative Analysis of Polymerization Kinetics: N,N-Diallylformamide vs. Vinylformamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094224/docs#a-comparative-analysis-of-polymerization-kinetics-n-n-diallylformamide-vs-vinylformamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)